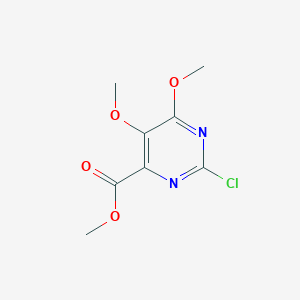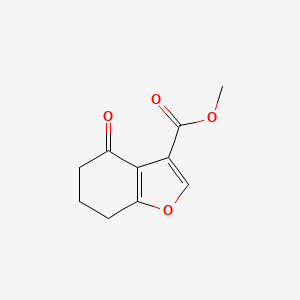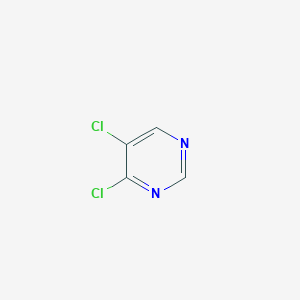
4,5-Dichloropyrimidine
概要
説明
4,6-Dichloropyrimidine is a halogenated heterocycle . It has been used in the synthesis of N-substituted azacalix pyrimidines . It was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
Synthesis Analysis
The synthesis of 4,6-dichloropyrimidine involves the use of organolithium reagents . A method for synthesizing 5-Bromo-2, 4-dichloropyridine has been reported, where 2-amino-4-thloropyridine is used as a starting raw material . The Suzuki–Miyaura reaction of 5- (4-bromophenyl)-4,6-dichloropyrimidine with various aryl-boronic acids afforded 5- ([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines .Molecular Structure Analysis
The molecular formula of 4,6-dichloropyrimidine is C4H2Cl2N2 . The average mass is 148.978 Da and the monoisotopic mass is 147.959503 Da .Chemical Reactions Analysis
Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .Physical and Chemical Properties Analysis
4,6-Dichloropyrimidine has a molecular weight of 148.98 . It is a solid with a boiling point of 176 °C and a melting point of 65-67 °C . It is soluble in 95% ethanol .科学的研究の応用
Antiviral Activity 4,5-Dichloropyrimidine derivatives exhibit significant antiviral properties against a variety of RNA and DNA viruses, including polio, coxsackie BI, vaccinia, and herpes simplex viruses. These compounds act by inhibiting the assembly of virus particles through their action on structural virus proteins, showcasing their potential in antiviral therapy (Colla et al., 1977).
Synthesis of Medicinally Important Compounds this compound serves as a precursor in the synthesis of medicinally relevant compounds. For example, an efficient synthetic route has been developed to produce 4-aryl-5-pyrimidinylimidazoles, which are of medicinal importance, through sequential substitution reactions starting from 2,4-dichloropyrimidine. This method highlights the versatility of this compound in drug development (Deng & Mani, 2006).
'Green' Synthetic Methods Research has focused on developing 'green' synthetic strategies for derivatives of this compound, such as 2-substituted 4,6-dichloropyrimidines. These methods avoid using highly toxic reactants and offer an environmentally friendly approach to synthesizing dichloropyrimidine derivatives with potential applications in various fields (Opitz et al., 2015).
Inhibitory Effects on Nitric Oxide Production Certain this compound derivatives have shown to inhibit nitric oxide (NO) production in immune-activated cells, suggesting their potential use in treating inflammatory diseases. The inhibitory effect was particularly notable with 5-fluoro-2-amino-4,6-dichloropyrimidine, indicating a promising avenue for further research into anti-inflammatory therapies (Jansa et al., 2014).
Chemical Synthesis and Drug Development this compound is utilized in the synthesis of complex heterocyclic compounds, demonstrating its importance in the field of organic chemistry and drug development. These applications range from the construction of novel pyrimidine derivatives to the development of new methodologies for synthesizing biologically active molecules, further highlighting the compound's versatility and significance in scientific research (Al-Rawi, David, & Elvidge, 1983).
Safety and Hazards
将来の方向性
Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . The versatility of pyrimidine-based drugs, not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems, is being explored .
作用機序
Target of Action
4,5-Dichloropyrimidine is a synthetic compound that has been found to inhibit the production of nitric oxide (NO) in immune-activated cells
Mode of Action
The compound interacts with its targets, leading to the inhibition of NO production . This interaction and the resulting changes could potentially modulate immune responses, as NO plays a crucial role in various physiological and pathological processes, including immune regulation.
Biochemical Pathways
This compound affects the biochemical pathway responsible for the production of NO in immune-activated cells
Pharmacokinetics
Like other pyrimidine-based drugs, it is expected to have good absorption and distribution profiles . The metabolism and excretion of this compound would need further investigation to understand its bioavailability and pharmacokinetic properties.
Result of Action
The primary molecular effect of this compound is the inhibition of NO production in immune-activated cells . This could potentially lead to modulation of immune responses.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and the presence of other molecules could impact its activity. Furthermore, the compound’s action could also be affected by the specific cellular environment, such as the type of immune cells present .
生化学分析
Biochemical Properties
4,5-Dichloropyrimidine plays a significant role in biochemical reactions, particularly in the context of nucleophilic aromatic substitution reactions. It interacts with various enzymes and proteins, including those involved in DNA synthesis and repair. For instance, this compound can act as a substrate for enzymes that catalyze halogenation and dehalogenation reactions, influencing the activity of these enzymes and the overall biochemical pathways they regulate . Additionally, it has been observed to interact with proteins involved in cell signaling pathways, thereby modulating their function and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby modulating the flux of metabolites through various biochemical pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit certain enzymes involved in DNA synthesis, thereby affecting the replication and repair of DNA . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Its initial effects on cellular processes, such as gene expression and enzyme activity, can be sustained for extended periods, depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while at higher doses, it can induce significant adverse effects, including toxicity and organ damage . The threshold effects observed in these studies highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through pathways involving halogenation and dehalogenation reactions, leading to the formation of metabolites that can further participate in biochemical processes . The compound’s effects on metabolic flux and metabolite levels have been studied extensively, revealing its potential to modulate key metabolic pathways in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported across cell membranes by specific transporters, affecting its intracellular concentration and biological activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and other nuclear processes.
特性
IUPAC Name |
4,5-dichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-7-2-8-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTURKUJYDHMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468383 | |
| Record name | 4,5-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6554-61-6 | |
| Record name | 4,5-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


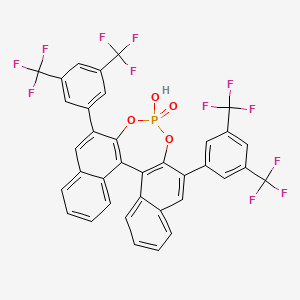

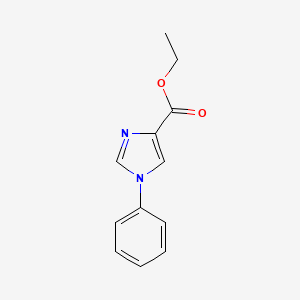
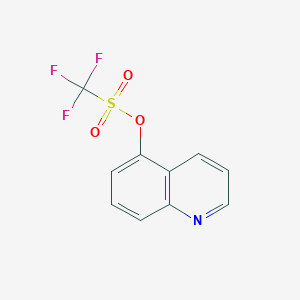
![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)
![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)




![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)
acetic acid](/img/structure/B1313310.png)
